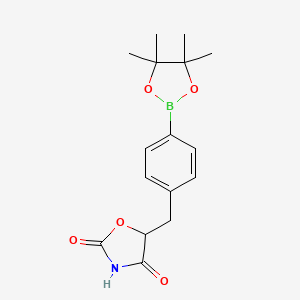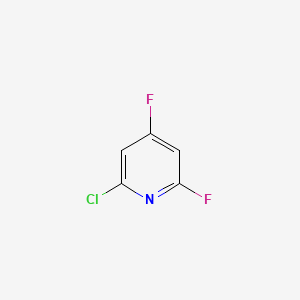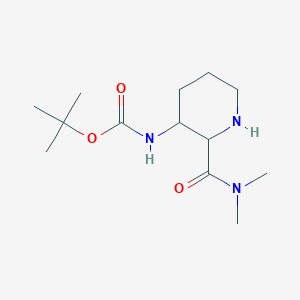
tert-Butyl (2-(dimethylcarbamoyl)piperidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-(dimethylcarbamoyl)piperidin-3-yl)carbamate is a synthetic organic compound that belongs to the piperidine family. It is characterized by its molecular formula C13H25N3O3 and is commonly used in various chemical and pharmaceutical applications. This compound is known for its stability and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(dimethylcarbamoyl)piperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method includes the use of tert-butyl chloroformate and piperidine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2-(dimethylcarbamoyl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2-(dimethylcarbamoyl)piperidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biochemical and physiological effects.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (2-(dimethylcarbamoyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl methyl (piperidin-3-yl)carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
Uniqueness
tert-Butyl (2-(dimethylcarbamoyl)piperidin-3-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various chemical and pharmaceutical applications.
Eigenschaften
Molekularformel |
C13H25N3O3 |
|---|---|
Molekulargewicht |
271.36 g/mol |
IUPAC-Name |
tert-butyl N-[2-(dimethylcarbamoyl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-9-7-6-8-14-10(9)11(17)16(4)5/h9-10,14H,6-8H2,1-5H3,(H,15,18) |
InChI-Schlüssel |
PCTNQJKTWVSKAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCCNC1C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B11774489.png)
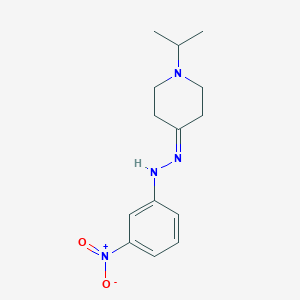
![7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B11774503.png)

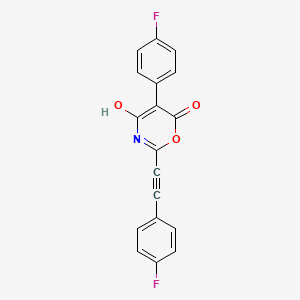
![2-(2-Methyl-1H-benzo[d]imidazol-5-yl)benzo[d]oxazol-6-amine](/img/structure/B11774509.png)
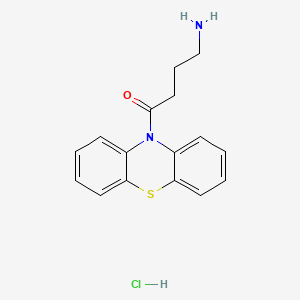
![1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11774518.png)
![(NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine](/img/structure/B11774528.png)
